2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid
Description
Properties
IUPAC Name |
2-hydroxy-5-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO6S/c13-10-2-1-8(7-9(10)11(14)15)19(16,17)12-3-5-18-6-4-12/h1-2,7,13H,3-6H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYVLEQZZGWQTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353997 | |
| Record name | 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91134-85-9 | |
| Record name | 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorosulfonation of Methyl Salicylate
- Reagents: Methyl salicylate, chlorosulfonic acid (ClSO3H), and sometimes thionyl chloride (SOCl2).
- Conditions: The reaction is typically carried out at controlled low temperatures (0–5 °C) to avoid overreaction.
- Outcome: Formation of 5-chlorosulfonyl-2-hydroxybenzoic acid methyl ester.
This step introduces the sulfonyl chloride group, a key intermediate for further substitution.
Nucleophilic Substitution with Morpholine
- Reagents: Morpholine is added to the sulfonyl chloride intermediate.
- Solvent: Commonly dichloromethane or other inert organic solvents.
- Conditions: Room temperature stirring for 30 minutes to 1 hour.
- Outcome: Formation of 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid methyl ester.
This step forms the sulfonamide linkage by replacing the sulfonyl chloride with morpholine.
Hydrolysis of the Methyl Ester
- Reagents: Aqueous sodium hydroxide or potassium hydroxide.
- Conditions: Reaction temperature ranges from ambient to reflux conditions (25 °C to solvent reflux).
- Reaction time: Typically 1 to 24 hours.
- Workup: After completion, acidification with dilute hydrochloric acid to pH 3–4.
- Outcome: Conversion of the methyl ester to the free carboxylic acid, yielding 2-hydroxy-5-(morpholine-4-sulfonyl)benzoic acid.
This final step liberates the carboxylic acid functional group, completing the synthesis.
Detailed Reaction Data and Conditions
| Step | Reactants & Reagents | Solvent | Temperature (°C) | Time (h) | Notes |
|---|---|---|---|---|---|
| 1 | Methyl salicylate + chlorosulfonic acid + SOCl2 | Dichloromethane or similar | 0–5 | 0.5 | Controlled addition, low temp to avoid side reactions |
| 2 | 5-Chlorosulfonyl-2-hydroxybenzoate + Morpholine | Dichloromethane | 20–25 | 0.5–1 | Room temperature, rapid substitution |
| 3 | Sulfonamide methyl ester + NaOH/KOH | Water/organic solvent | 25 to reflux | 1–24 | Hydrolysis, followed by acidification to pH 3–4 |
Research Findings and Optimization Notes
- Yield: The overall yield from methyl salicylate to the final acid typically ranges from 60% to 85%, depending on reaction conditions and purification steps.
- Purity: Purification by recrystallization or column chromatography is recommended after the substitution and hydrolysis steps to achieve high purity.
- Base Selection: Potassium hydroxide and sodium hydroxide are both effective for hydrolysis; potassium hydroxide offers slightly faster reaction kinetics under reflux.
- Solvent Effects: Dichloromethane is preferred for chlorosulfonation and substitution due to its inertness and ease of removal. Hydrolysis is often performed in aqueous-organic mixtures to facilitate phase separation.
- Temperature Control: Maintaining low temperature during chlorosulfonation prevents polysulfonation and degradation of the aromatic ring.
- Reaction Monitoring: TLC and HPLC are commonly used to monitor the progress of substitution and hydrolysis reactions.
Comparative Analysis with Analogous Compounds
While direct literature on this compound is limited, methods for closely related sulfonylated benzoic acids with piperazine or methylpiperazine substituents provide a reliable synthetic framework. The substitution of morpholine follows similar nucleophilic aromatic substitution principles.
Summary Table of Preparation Method
| Preparation Step | Key Reaction Type | Reagents/Conditions | Product Intermediate |
|---|---|---|---|
| Chlorosulfonation | Electrophilic aromatic substitution | Methyl salicylate + ClSO3H + SOCl2, 0–5 °C | 5-Chlorosulfonyl-2-hydroxybenzoic acid methyl ester |
| Sulfonamide formation | Nucleophilic substitution | Morpholine, room temperature, dichloromethane | 2-Hydroxy-5-(morpholine-4-sulfonyl)benzoic acid methyl ester |
| Ester hydrolysis | Base-catalyzed hydrolysis | NaOH or KOH, 25 °C to reflux, 1–24 h, acidification | This compound |
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The sulfonyl group can be reduced under specific conditions to yield sulfinic or sulfenic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce sulfinic acids. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
This compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various chemical reactions:
- Synthetic Routes : It can be synthesized through sulfonylation of 2-hydroxybenzoic acid followed by morpholine substitution.
- Chemical Reactions : It participates in oxidation, reduction, and substitution reactions, allowing for the generation of diverse derivatives.
Research indicates that 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid exhibits significant biological activities:
- Antimicrobial Properties : Studies have shown it to inhibit the growth of various bacterial strains, including:
| Bacterial Strain | Inhibition Percentage | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 80.69% | 50 |
| Escherichia coli | 75.00% | 50 |
| Pseudomonas aeruginosa | 70.00% | 50 |
- Anti-inflammatory Effects : In vitro studies suggest it inhibits pro-inflammatory cytokine production, indicating potential therapeutic applications for inflammatory diseases.
Medical Applications
Ongoing research is exploring the compound's potential as a therapeutic agent:
- Mechanism of Action : The interaction of the hydroxy and sulfonyl groups with specific enzymes and receptors modulates various biochemical pathways, making it a candidate for drug development.
- Pharmacokinetics : Preliminary studies suggest favorable absorption and distribution characteristics under physiological conditions.
Antimicrobial Efficacy
A study assessed the compound's effectiveness against resistant bacterial strains, demonstrating significant inhibition at low concentrations. This finding supports its potential as a lead compound for new antibiotic development.
Anti-inflammatory Mechanism
In vitro research revealed that the compound reduces inflammatory marker expression in macrophages, highlighting its therapeutic potential in treating inflammatory diseases.
Cellular Uptake Studies
Research involving human cell lines showed effective absorption of the compound, enhancing its viability for therapeutic use.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonyl groups play crucial roles in its activity, allowing it to interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological processes, leading to the observed effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following compounds share structural similarities with 2-hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, differing primarily in substituents at the 5-position and their pharmacological profiles:
Table 1: Structural and Pharmacological Comparison
Key Observations:
Sulfasalazine : Features an azo bond linking the benzoic acid core to a sulfapyridine moiety. This structural complexity contributes to its prodrug nature, requiring colonic bacterial cleavage for activation . In contrast, the target compound’s morpholine sulfonyl group may offer metabolic stability and direct target engagement.
Aryl Sulfonamides (e.g., 4-nitrophenyl derivative): Demonstrated antimicrobial activity via molecular docking studies, with binding energies up to -9.2 kcal/mol against Topoisomerase II (PDB: 5GWK) .
Pyrazinamide Hybrid : Synthesized via Friedel-Crafts acylation and hydrazone coupling (62% yield), highlighting feasible routes for modifying the salicylic acid scaffold . Similar strategies could apply to the target compound.
Fluorinated Derivatives : Substitution with electron-withdrawing groups (e.g., difluorophenyl) enhances anti-inflammatory activity, suggesting that electronic effects at the 5-position critically modulate bioactivity .
Biological Activity
2-Hydroxy-5-(morpholine-4-sulfonyl)-benzoic acid, also known by its chemical name and CAS number 91134-85-9, is a compound that has garnered attention for its potential biological activities. This article explores the biological mechanisms, pharmacological effects, and research findings associated with this compound.
Chemical Structure and Properties
The structure of this compound features a hydroxyl group and a sulfonyl group attached to a benzoic acid framework, which contributes to its unique biological properties. The morpholine moiety enhances its solubility and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The hydroxyl and sulfonyl groups facilitate binding to target molecules, modulating various biochemical pathways. Notably, it has been studied for its potential as an inhibitor of certain enzymes involved in inflammatory processes and microbial resistance.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics.
| Bacterial Strain | Inhibition Percentage | Concentration (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 80.69% | 50 |
| Escherichia coli | 75.00% | 50 |
| Pseudomonas aeruginosa | 70.00% | 50 |
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in preclinical studies. It inhibits the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study evaluated the compound's efficacy against resistant bacterial strains, showing significant inhibition at low concentrations. The results suggest its potential as a lead compound for antibiotic development .
- Anti-inflammatory Mechanism : In vitro studies revealed that the compound reduces the expression of inflammatory markers in macrophages, indicating its potential therapeutic application in treating inflammatory diseases .
- Cellular Uptake Studies : Research involving cellular uptake demonstrated that the compound is effectively absorbed by human cell lines, enhancing its potential for therapeutic use .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies suggest that it is stable under physiological conditions, which is crucial for maintaining its biological activity over time.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
